molecular formula C6H10N4O2 B1449440 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide CAS No. 1864221-18-0

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B1449440
M. Wt: 170.17 g/mol
InChI Key: QJUAYQGVMSDTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are of great interest to researchers.

Mechanism Of Action

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-4 (DPP-4). These enzymes are involved in various physiological processes, including inflammation and glucose metabolism.

Biochemical And Physiological Effects

Studies have shown that 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide has various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, the compound has been found to improve glucose metabolism by inhibiting DPP-4.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide in lab experiments is its simple synthesis method. The compound is also stable and easy to handle. However, one limitation of using the compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide. One possible direction is to investigate its potential as a drug candidate for various diseases, including cancer and diabetes. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its efficacy as a drug candidate.

Scientific Research Applications

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In biochemistry, the compound has been used to study the mechanisms of enzyme inhibition and the synthesis of peptides. In pharmacology, the compound has been evaluated for its potential as a drug candidate for various diseases.

properties

IUPAC Name

2-(4-methoxypyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAYQGVMSDTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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